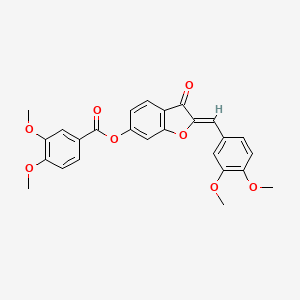

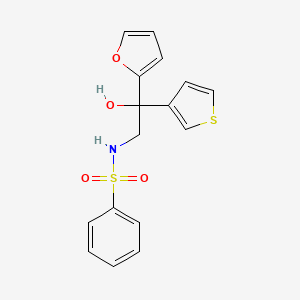

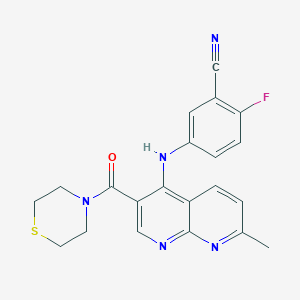

![molecular formula C16H20N2O2 B2403214 N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-66-4](/img/structure/B2403214.png)

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like gas chromatography-mass spectrometry (GC-MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. For similar compounds, reactions can include hydrolysis and coupling .科学的研究の応用

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide moiety with a bulky group in the para position significantly enhances the activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide markedly increases the activity. The basic quality of the nitrogen atom of piperidine plays a crucial role in this increased activity, as demonstrated by the potent inhibitor of acetylcholinesterase (Sugimoto et al., 1990).

HIV-1 Inhibition

Piperidine-4-carboxamide derivatives, related to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have shown significant inhibitory activity against HIV-1. Introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in compounds with high metabolic stability and potent inhibitory activity of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Asymmetric Synthesis

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide and its derivatives have been used in asymmetric electrophilic α-amidoalkylation, leading to the highly stereoselective synthesis of 2-substituted piperidines. This process involves the diastereoselective addition of nucleophiles to a chiral N-acyliminium ion generated in situ from an enamide (Wanner et al., 1991).

Ultrasonic Studies

Ultrasonic studies have been conducted on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, which is structurally similar to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide. These studies provide insights into the nature of solute and its impact on the solvent structure, contributing to our understanding of molecular interactions in such solutions (Tekade et al., 2015).

Safety And Hazards

特性

IUPAC Name |

N-(2-acetyl-4-piperidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-16(20)17-15-8-7-13(11-14(15)12(2)19)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBUWXOEXBJZCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

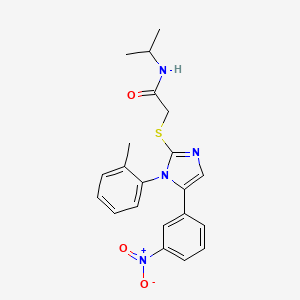

![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

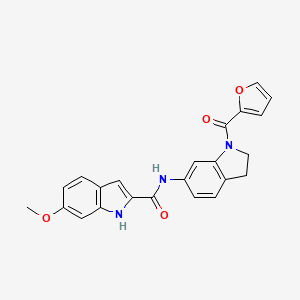

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)

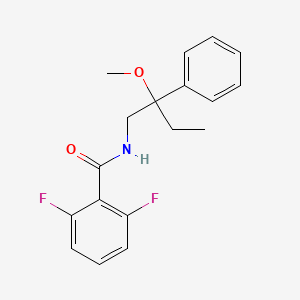

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)